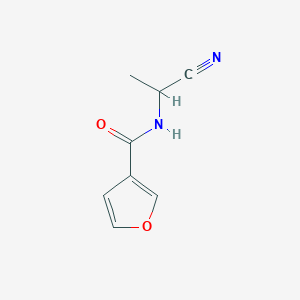

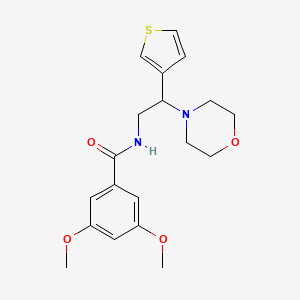

![molecular formula C10H11N3O2 B2950735 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid CAS No. 654-19-3](/img/structure/B2950735.png)

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 654-19-3 and a molecular weight of 205.22 . It has a linear formula of C10H11N3O2 .

Synthesis Analysis

The synthesis of compounds similar to “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” often involves the copper-catalyzed click reaction of azides with alkynes . For instance, the synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative was reported via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .

Molecular Structure Analysis

The molecular structure of “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” was established by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .

Chemical Reactions Analysis

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This reaction is often used in the synthesis of compounds like “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid”.

Physical And Chemical Properties Analysis

“4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” is a solid at room temperature . It has a storage temperature of 2-8°C when sealed in dry conditions .

Scientific Research Applications

Antifungal Activity

This compound has been used in the synthesis of derivatives that exhibit antifungal activity . These derivatives have shown effectiveness against various fungal strains, contributing to the development of new antifungal agents .

Antimicrobial Activity

Derivatives of this compound have demonstrated antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, which is a significant finding in the fight against tuberculosis .

Antiviral Activity

The compound has been utilized to create derivatives with antiviral activity against influenza A and herpes simplex virus type 1 (HSV-1), offering potential for new antiviral drugs .

Anticancer Activity

There is evidence of anticancer activity against various cancer cell lines, indicating its potential use in cancer therapy. Detailed biological studies have suggested that certain derivatives can induce apoptosis in cancer cells .

Antibacterial Activity

Compounds synthesized from this acid have been active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, which are both significant concerns in healthcare due to their resistance to common antibiotics .

Enzyme Inhibition

It has been used to synthesize antagonists of monoacylglycerol lipase and inhibitors of stearoyl-coenzyme delta-9, which are enzymes involved in various biological processes and diseases .

Receptor Modulation

Derivatives have been designed as agonists and antagonists of sphingosine-1-phosphate receptors, which play a role in immune system signaling and other physiological functions .

Heat Shock Protein 90 (HSP90) Inhibition

A series of benzamides derived from this compound were synthesized as HSP90 inhibitors. Preliminary assays showed that some compounds exhibited significant binding affinity to HSP90α, an important molecular chaperone involved in protein folding and stability .

Antioxidant Activity

Hybrids of 4-(1H-triazol-1-yl)benzoic acid have been evaluated for their antioxidant activity using various assays. This highlights its potential application in combating oxidative stress-related diseases .

Safety And Hazards

The safety information for “4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid” includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

4-(benzotriazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBQMURNSXYASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60875918 |

Source

|

| Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid | |

CAS RN |

654-19-3 |

Source

|

| Record name | 1-(3-CARBOXYPROPYL)BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60875918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2950654.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2950660.png)

![4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2950666.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2950667.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2950668.png)

![N-[2-(4-benzylpiperidine-1-carbonyl)phenyl]-4-methylbenzamide](/img/structure/B2950671.png)

![N-benzyl-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2950675.png)